REACTION_SMILES
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[C:13]([c:14]1[s:15][cH:16][cH:17][cH:18]1)(=[O:19])[CH3:20].[CH3:1][N:2]([CH2:3][CH2:4][CH:5]([c:6]1[s:7][cH:8][cH:9][cH:10]1)[OH:11])[CH3:12].[CH3:22][NH:23][CH3:24].[CH:26]([OH:27])([CH3:28])[CH3:29].[ClH:21].[ClH:25]>>[CH3:1][N:2]([CH2:3][CH2:4][C:5]([c:6]1[s:7][cH:8][cH:9][cH:10]1)=[O:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCC(O)c1cccs1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCC(=O)c1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |